![molecular formula C18H22N4OS B2876303 (4-(Pyrimidin-2-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1203275-55-1](/img/structure/B2876303.png)
(4-(Pyrimidin-2-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(Pyrimidin-2-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone, also known as PPTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
Targeting Poly (ADP-Ribose) Polymerase in Breast Cancer Cells
This compound has been studied for its potential to target Poly (ADP-Ribose) Polymerase (PARP), which plays a crucial role in DNA repair mechanisms. In breast cancer cells, particularly those that are estrogen-receptor-positive, inhibiting PARP can lead to decreased cell viability and increased cancer cell death .
Antiproliferative Activity Against Human Cancer Cell Lines
Derivatives of this compound have shown antiproliferative effects against various human cancer cell lines. This suggests its potential use in cancer therapy, particularly in targeting rapidly dividing tumor cells .
Inhibitors of Dipeptidyl Peptidase IV for Type 2 Diabetes
Some derivatives have been evaluated as inhibitors of dipeptidyl peptidase IV, an enzyme involved in glucose metabolism. This application is particularly relevant for the treatment of type 2 diabetes, as inhibition of this enzyme can help regulate blood sugar levels .
Development of Novel Anticancer Agents
The compound’s derivatives have been synthesized and tested for their potential as novel anticancer agents. This includes assessing their efficacy in inducing apoptosis and inhibiting cancer cell growth .
Derivatization Reagent for Carboxyl Groups on Peptides
In analytical chemistry, this compound can be used as a derivatization reagent for carboxyl groups on peptides. This application is important for the spectrophotometric analysis of phosphopeptides, which are critical in understanding various biological processes .
Synthesis of Bioactive Heterocyclic Compounds
The compound is involved in the synthesis of bioactive heterocyclic compounds, which are a key focus in drug design due to their potential therapeutic properties .
Research in Multidrug Resistance in Cancer
The compound’s derivatives have been part of research into overcoming multidrug resistance in cancer cells. This is a significant challenge in cancer treatment, as resistance to chemotherapy drugs can lead to treatment failure .
properties
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c23-16(18(6-1-2-7-18)15-5-3-14-24-15)21-10-12-22(13-11-21)17-19-8-4-9-20-17/h3-5,8-9,14H,1-2,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFGKYDOXQBJGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyrimidin-2-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.